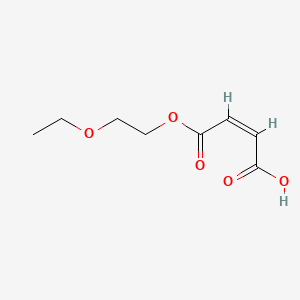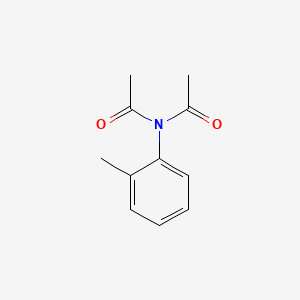
o-Diacetotoluidide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemistry: o-Diacetotoluidide is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of organic pigments and dyes, which are essential in the textile and printing industries.
准备方法
Synthetic Routes and Reaction Conditions:
Acetylation of o-Toluidine: The primary method for synthesizing o-Diacetotoluidide involves the acetylation of o-toluidine. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrially, the process is scaled up by using larger quantities of o-toluidine and acetic anhydride. The reaction mixture is heated to maintain a consistent temperature, and the product is purified through crystallization or distillation.
化学反应分析
Types of Reactions:
Oxidation: o-Diacetotoluidide can undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
作用机制
Mechanism and Molecular Targets: o-Diacetotoluidide exerts its effects primarily through its interactions with enzymes and proteins. The acetyl group can form hydrogen bonds with active sites of enzymes, altering their activity. This interaction can affect various metabolic pathways, making it a valuable tool in biochemical research.
相似化合物的比较
Comparison and Uniqueness:
Similar Compounds: Acetoacetanilide, o-Acetoacetotoluidide, and N-Acetyl-o-toluidine.
Uniqueness: o-Diacetotoluidide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Unlike its analogs, it has a higher tendency to undergo electrophilic aromatic substitution, making it more versatile in synthetic applications.
属性
IUPAC Name |
N-acetyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-4-5-7-11(8)12(9(2)13)10(3)14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSOAZBRJBCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184352 |
Source


|
| Record name | o-Diacetotoluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3026-99-1 |
Source


|
| Record name | o-Diacetotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Diacetotoluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

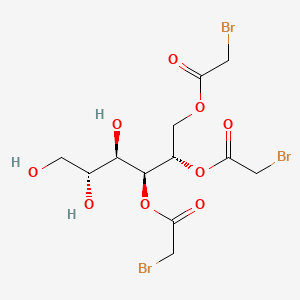
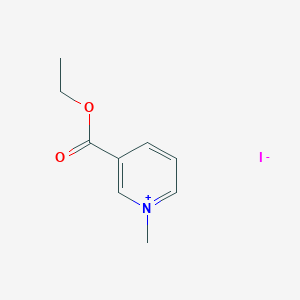


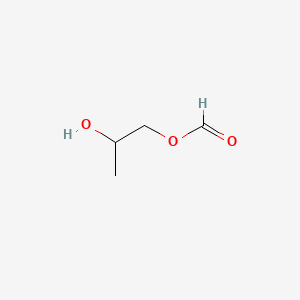
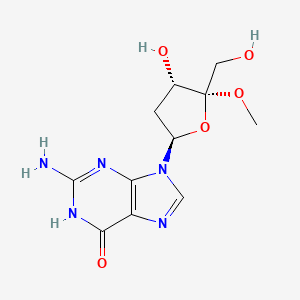

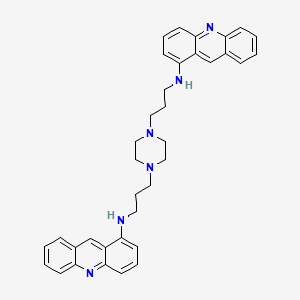

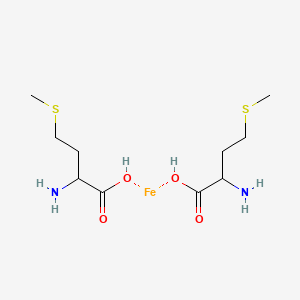

![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
